molecular formula C11H23NO6P2-4 B114656 Tetraethyl(3-aminopropylidene)bisphosphonate CAS No. 141473-49-6

Tetraethyl(3-aminopropylidene)bisphosphonate

Cat. No.: B114656
CAS No.: 141473-49-6
M. Wt: 327.25 g/mol
InChI Key: LFGGTLHRXVULPC-UHFFFAOYSA-J
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Description

Tetraethyl(3-aminopropylidene)bisphosphonate is a chemical compound with the molecular formula C11H27NO6P2 and a molecular weight of 331.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of phosphonate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl(3-aminopropylidene)bisphosphonate typically involves the reaction of diethyl phosphite with 3-aminopropylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product . Quality control measures are implemented to ensure the consistency and reliability of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl(3-aminopropylidene)bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce aminopropylidene derivatives with altered functional groups .

Scientific Research Applications

Tetraethyl(3-aminopropylidene)bisphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl(3-aminopropylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate groups allow it to bind to metal ions and enzymes, influencing various biochemical processes. In the context of bone-related applications, it inhibits osteoclast-mediated bone resorption by interfering with the mevalonate pathway, leading to reduced bone degradation .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl(3-aminopropylidene)bisphosphonate
  • Tetraethyl(3-amino-1,1-propanediyl)bis(phosphonate)
  • 3,4-diethyl-5,5-diphosphonatoheptan-3-amine

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .

Properties

CAS No.

141473-49-6

Molecular Formula

C11H23NO6P2-4

Molecular Weight

327.25 g/mol

IUPAC Name

3,4-diethyl-5,5-diphosphonatoheptan-3-amine

InChI

InChI=1S/C11H27NO6P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9H,5-8,12H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4

InChI Key

LFGGTLHRXVULPC-UHFFFAOYSA-J

SMILES

CCOP(=O)(C(CCN)P(=O)(OCC)OCC)OCC

Canonical SMILES

CCC(C(CC)(CC)N)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-]

Origin of Product

United States

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